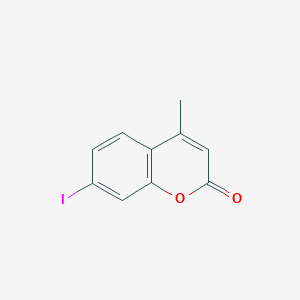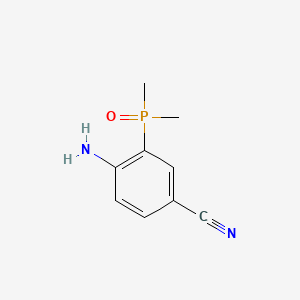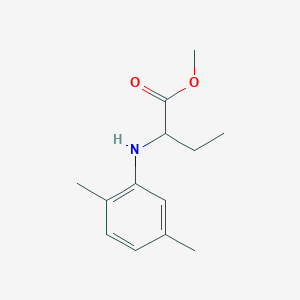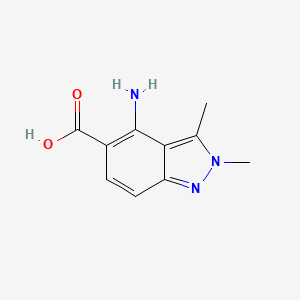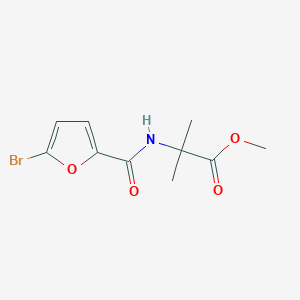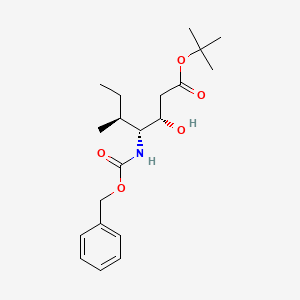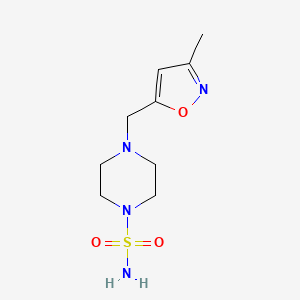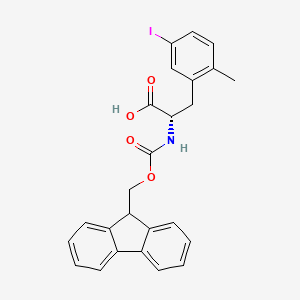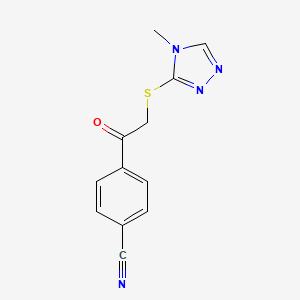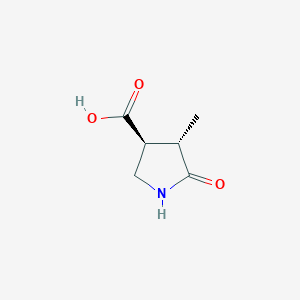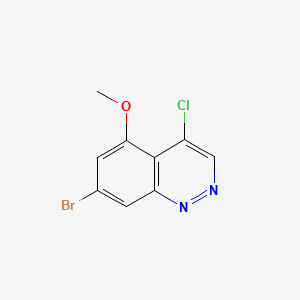
7-Bromo-4-chloro-5-methoxycinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4-chloro-5-methoxycinnoline is a heterocyclic compound that belongs to the cinnoline family
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-5-methoxycinnoline typically involves the bromination and chlorination of methoxycinnoline derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent overreaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-4-chloro-5-methoxycinnoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products:
- Substituted cinnoline derivatives
- Oxidized or reduced cinnoline compounds
- Coupled products with extended aromatic systems
Aplicaciones Científicas De Investigación
7-Bromo-4-chloro-5-methoxycinnoline has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Material Science: It is investigated for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 7-Bromo-4-chloro-5-methoxycinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound .
Comparación Con Compuestos Similares
- 7-Bromo-4-chloro-6-methylquinoline
- 7-Bromo-2-chloro-4-methylquinoline
- 5-Bromo-4-chloro-3-indolyl-β-D-glucuronic acid
Comparison: 7-Bromo-4-chloro-5-methoxycinnoline is unique due to the presence of both bromine and chlorine atoms along with a methoxy group on the cinnoline ring. This combination of substituents imparts distinct electronic and steric properties, making it a versatile compound for various chemical reactions and applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research .
Propiedades
Fórmula molecular |
C9H6BrClN2O |
|---|---|
Peso molecular |
273.51 g/mol |
Nombre IUPAC |
7-bromo-4-chloro-5-methoxycinnoline |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-8-3-5(10)2-7-9(8)6(11)4-12-13-7/h2-4H,1H3 |
Clave InChI |
IILTUJWANCDMMY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1C(=CN=N2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


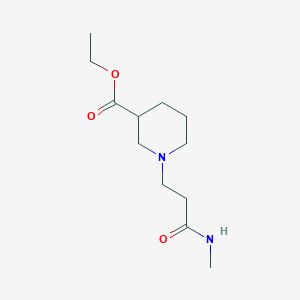
![(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B14907592.png)
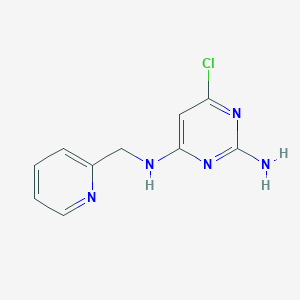
![2-Bromo-1-(3-fluorobicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14907600.png)
